molecular formula C21H22N2O4S2 B12210345 N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

Cat. No.: B12210345
M. Wt: 430.5 g/mol
InChI Key: XMYCMRRKFZRRRF-UHFFFAOYSA-N
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Description

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. This particular compound is characterized by its unique structure, which includes a thiazole ring fused with a tetrahydrothieno ring, and is further substituted with benzyl and methoxyphenyl groups.

Preparation Methods

The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrothieno[3,4-d][1,3]thiazole core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the benzyl and methoxyphenyl groups.

    Oxidation: The final step involves the oxidation of the thiazole ring to introduce the sulfone group, resulting in the formation of the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • N-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-cyclohexylurea
  • N-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-phenylurea
  • N-[(2Z)-3-[4-(benzyloxy)benzyl]-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H22N2O4S2/c1-27-18-10-6-5-9-16(18)11-20(24)22-21-23(12-15-7-3-2-4-8-15)17-13-29(25,26)14-19(17)28-21/h2-10,17,19H,11-14H2,1H3

InChI Key

XMYCMRRKFZRRRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=CC=C4

Origin of Product

United States

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